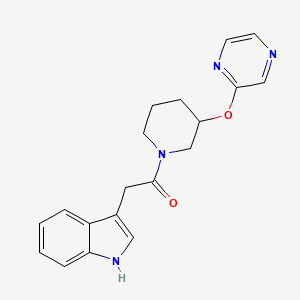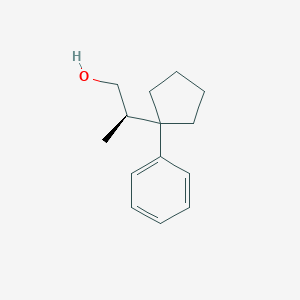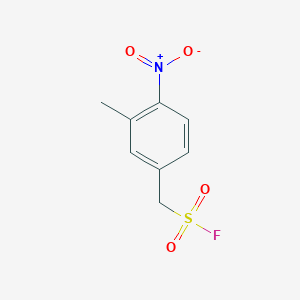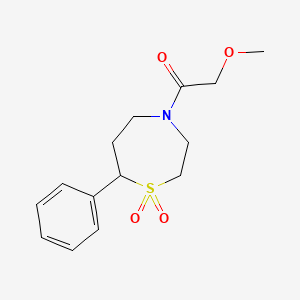![molecular formula C16H22N2OS B2732485 N-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylsulfanyl)acetamide CAS No. 256955-75-6](/img/structure/B2732485.png)
N-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylsulfanyl)acetamide, also known as PZM21, is a synthetic compound that belongs to the class of opioids. It was developed in 2016 by a team of researchers at the University of California, San Francisco, and it has been found to have potential as a painkiller without the addictive properties of traditional opioids. In
作用機序
N-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylsulfanyl)acetamide works by binding to the mu-opioid receptor, which is the same receptor that traditional opioids bind to. However, this compound binds to a different site on the receptor than traditional opioids, which may explain why it has fewer side effects. This compound also activates a different signaling pathway than traditional opioids, which may contribute to its lack of addictive properties.
Biochemical and Physiological Effects:
This compound has been shown to be effective in reducing pain in animal models of acute and chronic pain. It has also been found to have fewer side effects than traditional opioids, such as respiratory depression and constipation. Additionally, this compound has been found to have a shorter duration of action than traditional opioids, which may make it more suitable for use in certain situations.
実験室実験の利点と制限
One advantage of using N-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylsulfanyl)acetamide in lab experiments is that it has been found to be effective in reducing pain in animal models of acute and chronic pain. Additionally, this compound has been found to have fewer side effects than traditional opioids, which may make it a safer option for use in lab experiments. However, one limitation of using this compound in lab experiments is that it has a shorter duration of action than traditional opioids, which may make it less suitable for certain experiments.
将来の方向性
There are several future directions for research on N-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylsulfanyl)acetamide. One area of research could be to investigate the potential of this compound as a treatment for other conditions, such as anxiety or depression. Additionally, researchers could explore the potential of combining this compound with other drugs to enhance its pain-relieving properties. Finally, researchers could investigate the potential of this compound as a non-addictive alternative to traditional opioids for the treatment of chronic pain.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential as a painkiller without the addictive properties of traditional opioids. It has been found to be effective in animal models of acute and chronic pain, and it has fewer side effects than traditional opioids. While there are some limitations to using this compound in lab experiments, there are several future directions for research on this compound. Overall, this compound represents a promising new approach to the treatment of pain.
合成法
The synthesis of N-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylsulfanyl)acetamide involves a multi-step process that begins with the reaction of 8-azabicyclo[3.2.1]octane with 2-bromoethanol to form 8-azabicyclo[3.2.1]oct-3-yl-2-ethanol. This intermediate is then reacted with thionyl chloride to form 8-methyl-8-azabicyclo[3.2.1]oct-3-yl chloride. The final step involves the reaction of 8-methyl-8-azabicyclo[3.2.1]oct-3-yl chloride with 2-(phenylsulfanyl)acetic acid to produce this compound.
科学的研究の応用
N-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylsulfanyl)acetamide has been found to have potential as a painkiller without the addictive properties of traditional opioids. It has been shown to be effective in animal models of acute and chronic pain, including neuropathic pain. Additionally, this compound has been found to have fewer side effects than traditional opioids, such as respiratory depression and constipation.
特性
IUPAC Name |
N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c1-18-13-7-8-14(18)10-12(9-13)17-16(19)11-20-15-5-3-2-4-6-15/h2-6,12-14H,7-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOVOIGRSWHWMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)NC(=O)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,4-dimethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2732405.png)

![N-(4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2732410.png)
![6-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2732411.png)
![5-ethyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2732412.png)
![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2732413.png)
![2-chloro-N-[2-(diethylamino)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2732415.png)

![2-[(4-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2732418.png)
![Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2732422.png)

![N-[[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-chloroacetamide](/img/structure/B2732424.png)
